molecular formula C11H14O4 B8404154 Methyl 2-hydroxy-5-propoxybenzoate

Methyl 2-hydroxy-5-propoxybenzoate

Cat. No. B8404154
M. Wt: 210.23 g/mol
InChI Key: AOYNKADOZLXKIA-UHFFFAOYSA-N
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Patent
US08492582B2

Procedure details

A 4 mol/L aqueous solution of sodium hydroxide (0.67 mL) was added to a dioxane (3.0 mL) solution of methyl 2-hydroxy-5-propoxybenzoate (0.19 g), followed by stirring at room temperature for 1 hour and 30 minutes and then at 55 to 60° C. for 3 hours. The reaction mixture was cooled to room temperature, and then a 10% aqueous solution of citric acid (15 mL) was added thereto. The solvent was evaporated under reduced pressure, and ethyl acetate was added to the residue. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Hexane was added to the obtained residue, and the solid substance was collected by filtration to obtain 0.13 g of 2-hydroxy-5-propoxybenzoic acid as a light yellow solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][CH3:17])=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCOCC1>[OH:3][C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][CH3:17])=[CH:10][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.67 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.19 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=C(C=C1)OCCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 55 to 60° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the obtained residue
FILTRATION
Type
FILTRATION
Details
the solid substance was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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